molecular formula C21H36O3 B072053 (20R)-5beta-Pregnane-3alpha,17,20-triol CAS No. 1165-28-2

(20R)-5beta-Pregnane-3alpha,17,20-triol

Cat. No.: B072053
CAS No.: 1165-28-2
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-OYMMSLOLSA-N
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Description

(20R)-5beta-Pregnane-3alpha,17,20-triol is a significant reduced metabolite of progesterone and a key intermediate in the biosynthesis of various steroid hormones and neurosteroids. Its specific (20R) stereochemistry and 5beta-reduced, 3alpha-hydroxylated structure are critical for its biological activity and role in metabolic pathways. This compound is extensively used in research focused on steroid metabolism, enzymatic function of hydroxysteroid dehydrogenases (HSDs) and steroid reductases, and the regulation of endogenous steroid levels. It serves as a valuable analytical reference standard for the quantification and identification of pregnane derivatives in biological samples using techniques like LC-MS/MS and GC-MS. Furthermore, this compound is a crucial tool for investigating the physiological roles of reduced pregnanes, which can interact with neurotransmitter receptors, offering insights into their potential modulatory effects on the central nervous system. Researchers utilize this high-purity compound to elucidate biosynthetic pathways, study metabolic disorders, and advance the understanding of steroid biochemistry.

Properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPADBBISMMJAW-OYMMSLOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310183
Record name 5β-Pregnane-3α,17,20β-triol
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Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1165-28-2
Record name 5β-Pregnane-3α,17,20β-triol
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Record name (20R)-5beta-Pregnane-3alpha,17,20-triol
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Record name 5β-Pregnane-3α,17,20β-triol
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Record name (20R)-5β-pregnane-3α,17,20-triol
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Occurrence and Distribution in Biological Systems

Endogenous Presence in Mammalian Systems

(20R)-5beta-Pregnane-3alpha,17,20-triol is recognized as an endogenous steroid in mammals, arising from the metabolism of other key steroid hormones. Its presence is often analyzed in research settings to understand various physiological and pathological states.

Presence in Biological Fluids for Research Purposes

This compound has been identified in mammalian biological fluids, where its quantification is primarily for research and diagnostic exploration. It is known to be a metabolite of progesterone (B1679170). As such, its levels in bodily fluids can offer insights into the metabolic pathways of progesterone.

For research purposes, the analysis of pregnanetriol (B129160) isomers in urine is more common. For instance, the urinary excretion of 5beta-Pregnane-3alpha,17alpha,20alpha-triol is a well-established biomarker for diagnosing and monitoring congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands. In individuals with normal adrenal function, the daily urinary excretion of pregnanetriol is typically in the range of 0.13 to 1.0 mg. rupahealth.com

Biological FluidCompoundReported Concentration/PresenceSpecies
Urine5beta-Pregnane-3alpha,17alpha,20alpha-triol0.13 to 1.0 mg/day (normal excretion)Human
Amniotic FluidPregnanetriol IsomersDetected, levels may correlate with fetal maturityHuman

Tissue-Specific Distribution Research

The tissue-specific distribution of this compound has not been extensively documented. However, based on the distribution of its parent compounds and related metabolites, it is plausible that it is present in tissues with significant steroidogenic or metabolic activity.

Research on the distribution of related pregnane (B1235032) compounds indicates that the highest concentrations are often found in tissues such as the gastrointestinal tract, adipose tissue, adrenal glands, and liver. frontiersin.org For example, studies on progesterone metabolites have shown that tumorous breast tissue exhibits elevated 5alpha-reductase activity, leading to higher levels of 5alpha-pregnanes. nih.gov While this does not directly quantify this compound, it points to potential sites of its presence and metabolism. The adrenal glands and gonads are primary sites of steroid synthesis, and therefore, are expected to contain precursor molecules and their metabolites. nih.gov

Natural Occurrence in Non-Mammalian Organisms and Plant Sources

The presence of this compound in the natural world beyond mammals is not well-documented. However, the broader class of pregnane steroids has been identified in a variety of non-mammalian organisms and plants.

Isolation from Phytochemical Studies

Phytochemical investigations have led to the isolation of numerous pregnane steroids and their glycosides from various plant species. These compounds are often found in plants from the Apocynaceae and Asclepiadaceae families. researchgate.net For instance, a study on Caralluma lasiantha resulted in the isolation of 3β,14β-dihydroxy-14β-pregn-5-en-20-one. nih.gov Another investigation of Aglaia pachyphylla yielded two novel pregnane compounds, pachylenone A and B. nih.gov Similarly, research on the leaves of Melia azedarach led to the isolation of two isomers of pregnane steroids. researchgate.net

While these studies confirm the presence of the pregnane skeleton in the plant kingdom, the specific isolation of this compound has not been reported. The table below lists some examples of pregnane derivatives isolated from plants.

Plant SpeciesCompound Isolated
Caralluma lasiantha3β,14β-dihydroxy-14β-pregn-5-en-20-one
Aglaia pachyphyllaPachylenone A and Pachylenone B
Melia azedarachIsomers of 17-ethylene-3,4-dihydroxy-14-methyl-18-norandrostene-16-one

Comparative Biochemical Studies (e.g., in Marine Organisms)

Marine organisms, particularly sponges and gorgonians, are known to produce a diverse array of steroids, including those with a pregnane core. nih.govmdpi.combenthamdirect.commdpi.com Research on a gorgonian Carijoa sp. from the South China Sea led to the isolation of four pregnane steroids. nih.gov Marine sponges are another rich source of novel bioactive compounds, including various steroids. mdpi.combiomolther.orgfrontiersin.org

Studies have shown that marine organisms can contain a variety of steroid hormones, with concentrations of progestins, androgens, estrogens, and glucocorticoids detected in different species. However, these biochemical studies have not yet specifically identified this compound. The ongoing exploration of marine natural products may yet reveal its presence in these ecosystems.

Biosynthesis Pathways and Regulation

Precursor-Product Relationships in Steroidogenesis

The formation of (20R)-5beta-Pregnane-3alpha,17,20-triol is intrinsically linked to the broader steroidogenic pathway, originating from cholesterol and proceeding through several key intermediates.

Derivation from Progesterone (B1679170) Metabolites

This compound is a downstream metabolite of progesterone. bioscientifica.com The metabolic pathway does not proceed directly from progesterone but rather through its hydroxylated derivative, 17α-hydroxyprogesterone. nih.govsigmaaldrich.com Progesterone itself is a crucial C21 steroid hormone synthesized from pregnenolone (B344588) by the action of 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase. nih.gov In the pathway leading to this compound, progesterone is first converted to 17α-hydroxyprogesterone, which then serves as the more direct precursor. nih.gov

Conversion from 17α-Hydroxyprogesterone Pathways

The primary and most direct precursor for the synthesis of 5beta-Pregnane-3alpha,17,20-triol is 17α-hydroxyprogesterone. nih.govsigmaaldrich.com This compound is a key intermediate in the synthesis of cortisol and androgens. sigmaaldrich.com The conversion pathway involves a series of reduction reactions. Specifically, the double bond between carbons 4 and 5 of the A-ring of 17α-hydroxyprogesterone is reduced, leading to the 5-beta configuration. Subsequently, the ketone groups at positions 3 and 20 are reduced to hydroxyl groups, resulting in the final triol structure. nih.gov Elevated urinary levels of 5beta-Pregnane-3alpha,17,20-triol (also known as pregnanetriol) are a characteristic finding in certain enzymatic deficiencies, such as 21-hydroxylase deficiency, which causes an accumulation of its precursor, 17α-hydroxyprogesterone. nih.govsigmaaldrich.com

Table 1: Key Precursors in the Biosynthesis of this compound

Precursor CompoundClassRelationship to Product
ProgesteroneC21 Steroid (Pregnane)Initial substrate for the formation of 17α-hydroxyprogesterone.
17α-HydroxyprogesteroneC21 Steroid (Pregnane)Direct precursor that undergoes sequential reduction reactions to form the final triol. nih.govsigmaaldrich.com

Role as a Metabolite of Androstenedione (B190577)

This compound is not a metabolite of androstenedione. The biosynthetic relationship is reversed. Androstenedione is a C19 steroid (an androgen), whereas this compound is a C21 steroid (a pregnane). bioscientifica.commdpi.com In the established steroidogenesis pathway, C21 steroids are precursors to C19 steroids. hormonebalance.org Specifically, 17α-hydroxyprogesterone is converted to androstenedione through the action of the enzyme 17,20-lyase (a function of CYP17A1), which cleaves the side chain at carbon 17. nih.gov This conversion from a C21 to a C19 steroid is a key step in androgen biosynthesis. nih.gov There is no known metabolic pathway that converts the C19 steroid androstenedione back into a C21 pregnane (B1235032) derivative like this compound.

Enzymology of Biosynthesis

The conversion of precursors into this compound is catalyzed by specific classes of enzymes, primarily reductases that modify the steroid nucleus and its side chains.

Role of Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases are critical in the final steps of forming the triol structure. These enzymes catalyze the reduction of ketosteroid precursors. The formation of the 3α-hydroxyl group is accomplished by a 3α-hydroxysteroid dehydrogenase (3α-HSD), which reduces the 3-keto group of 5β-pregnanedione intermediates. Similarly, the 20-hydroxyl group is formed by a 20α-hydroxysteroid dehydrogenase (20α-HSD), which reduces the 20-keto group of the precursor. Both 3α-HSDs and 20α-HSDs are members of the aldo-keto reductase superfamily and regulate the biological activity of steroid hormones by converting potent forms into their less active metabolites.

Involvement of Aldo-Keto Reductases (AKRs)

The Aldo-Keto Reductase (AKR) superfamily encompasses the key enzymes responsible for the biosynthesis of this compound from its precursors. These are NAD(P)(H)-dependent oxidoreductases. The specific enzymatic reactions include:

5β-Reduction : The formation of the 5β-pregnane backbone from a Δ4-steroid like 17α-hydroxyprogesterone is catalyzed by steroid 5β-reductase, which is AKR1D1. This enzyme is essential for creating the characteristic A/B ring junction of 5β-steroids.

3α-Reduction : The conversion of the 3-keto group to a 3α-hydroxyl group is performed by 3α-HSDs, which are members of the AKR1C subfamily (e.g., AKR1C2 and AKR1C4).

20-Reduction : The reduction of the 20-keto group is catalyzed by 20α-HSDs, such as AKR1C1, which metabolizes progesterone and related compounds to their 20α-hydroxy derivatives.

The coordinated action of these AKR enzymes ensures the specific stereochemistry of the final this compound molecule.

Table 2: Key Enzymes in the Biosynthesis of this compound

EnzymeEnzyme FamilyFunction in Pathway
Steroid 5β-reductase (AKR1D1)Aldo-Keto Reductase (AKR)Reduces the Δ4 double bond of the precursor to create the 5β configuration.
3α-Hydroxysteroid Dehydrogenase (e.g., AKR1C2, AKR1C4)Aldo-Keto Reductase (AKR)Reduces the 3-keto group to a 3α-hydroxyl group.
20α-Hydroxysteroid Dehydrogenase (e.g., AKR1C1)Aldo-Keto Reductase (AKR)Reduces the 20-keto group to a 20α-hydroxyl group (corresponding to the 20R configuration in this context).

Compound Nomenclature

Characterization of Enzyme Kinetics and Specificity

The formation of (20R)-5β-Pregnane-3α,17,20-triol from 17α-hydroxyprogesterone involves a series of reduction reactions catalyzed by distinct enzymes with specific kinetic properties and substrate preferences. The primary enzymes implicated in this pathway are 5β-reductase (AKR1D1) and 20α-hydroxysteroid dehydrogenase (AKR1C1).

5β-Reductase (AKR1D1): This enzyme initiates the conversion by reducing the double bond between carbons 4 and 5 of the A ring of 17α-hydroxyprogesterone, leading to the formation of 5β-pregnane-3α,17α-diol-20-one. Human AKR1D1 exhibits a preference for various C18–C27 Δ4-3-ketosteroids. nih.gov The enzyme's catalytic efficiency varies depending on the substrate. nih.gov

Interactive Data Table: Kinetic Parameters of Human 5β-Reductase (AKR1D1) with Various Steroid Substrates

Substrate K_m (µM) k_cat (min⁻¹) k_cat/K_m (min⁻¹µM⁻¹)
Cortisone 15.1 11.7 0.77

This data illustrates the enzyme's activity with related steroid substrates, providing insight into its potential kinetics with 17α-hydroxyprogesterone.

20α-Hydroxysteroid Dehydrogenase (AKR1C1): Following the action of 5β-reductase, the resulting intermediate undergoes reduction of the 20-keto group. This reaction is catalyzed by 20α-hydroxysteroid dehydrogenase, a member of the aldo-keto reductase superfamily. This enzyme converts the 20-oxo group to a 20α-hydroxyl group, yielding (20R)-5β-Pregnane-3α,17,20-triol. The human form of this enzyme demonstrates a high affinity for progesterone, with a Michaelis constant (K_m) of 0.6 µM. nih.gov

Regulatory Mechanisms of Pregnane Triol Synthesis

The synthesis of (20R)-5β-Pregnane-3α,17,20-triol is tightly regulated, primarily through the availability of its precursor, 17α-hydroxyprogesterone. Conditions that lead to an accumulation of 17α-hydroxyprogesterone, such as the genetic disorder congenital adrenal hyperplasia (CAH) caused by 21-hydroxylase deficiency, result in a significant increase in the production and urinary excretion of pregnanetriol (B129160). rupahealth.commedscape.com

Influence of Adrenal Steroid Inhibitors on Production

Pharmacological agents that inhibit various steps in the adrenal steroid synthesis pathway can significantly alter the production of (20R)-5β-Pregnane-3α,17,20-triol. These inhibitors act on specific enzymes, leading to a buildup of precursors and a shunting of metabolic pathways.

Ketoconazole (B1673606): This antifungal agent is a potent inhibitor of several cytochrome P450 enzymes involved in steroidogenesis. By blocking 17,20-desmolase, ketoconazole can lead to an increase in serum 17α-hydroxyprogesterone concentrations. nih.gov This elevation in the precursor substrate can, in turn, drive the increased synthesis of pregnanetriol. frontiersin.org Studies in women with hyperandrogenism have shown that ketoconazole administration leads to a significant increase in 17α-hydroxyprogesterone levels. nih.gov One study observed that treatment with ketoconazole resulted in a 90%–130% increase in the concentration of pregnanetriol. frontiersin.org

Metyrapone (B1676538): This drug primarily inhibits 11β-hydroxylase, the enzyme responsible for the final step in cortisol synthesis. drugbank.com This blockage leads to an accumulation of upstream precursors, including 17α-hydroxyprogesterone. Consequently, metyrapone administration can increase the excretion of pregnanetriol. nih.gov In a study on an infant with neonatal Cushing and McCune Albright Syndrome, the efficacy of metyrapone therapy was monitored by the excretion rates of various steroid metabolites, demonstrating its impact on the steroidogenic pathway. nih.gov

Interactive Data Table: Effects of Adrenal Steroid Inhibitors on Pregnanetriol Synthesis

Inhibitor Primary Enzyme Target(s) Effect on 17α-hydroxyprogesterone Consequent Effect on (20R)-5β-Pregnane-3α,17,20-triol Production
Ketoconazole 17,20-desmolase, 11β-hydroxylase, 21-hydroxylase Increase Increase
Metyrapone 11β-hydroxylase Increase Increase

The use of these inhibitors highlights the intricate regulation of the steroidogenic pathway and provides valuable tools for understanding the biosynthesis of (20R)-5β-Pregnane-3α,17,20-triol.

Metabolic Transformations and Catabolism

Oxidative and Reductive Metabolic Pathways

The core structure of pregnanetriol (B129160) is created through reductive processes acting on its precursor, while its catabolism can involve oxidative reactions. These pathways are governed by specific enzymes that dictate the stereochemistry and pattern of molecular modification.

The formation of (20R)-5beta-Pregnane-3alpha,17,20-triol from 17α-hydroxyprogesterone is a definitive example of stereospecific enzymatic reductions. This transformation requires the reduction of the A-ring and the C3-ketone of the precursor molecule.

Two key enzymatic steps are involved:

5β-Reduction : The initial step involves the reduction of the double bond between C4 and C5 of 17α-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5β-reductase (AKR1D1), which stereospecifically adds hydrogen to the beta-face of the steroid nucleus. This establishes the characteristic "bent" shape of the 5β-pregnane series.

3α-Reduction : Following the 5β-reduction, the 3-keto group is reduced to a 3α-hydroxyl group. This reaction is catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1-AKR1C4 , which function as ketosteroid reductases. researchgate.net These enzymes stereospecifically transfer a hydride to the alpha-face, resulting in the 3α-hydroxy configuration. researchgate.net

The "(20R)" designation refers to the specific stereochemistry at the C-20 position, which is also a result of specific enzymatic reduction of the 20-keto group of the precursor.

While the primary formation pathway is reductive, pregnanetriol can undergo further oxidative metabolism, primarily through hydroxylation. This process is mainly catalyzed by cytochrome P450 (CYP) enzymes, which are a large family of monooxygenases involved in steroid metabolism. nih.govmdpi.com

A notable oxidative metabolite of pregnanetriol is 11-ketopregnanetriol . nih.gov Its presence in urine indicates that pregnanetriol can be hydroxylated at the C11 position, a reaction likely catalyzed by the enzyme steroid 11β-hydroxylase (CYP11B1) , followed by oxidation of the newly formed 11β-hydroxyl group to a ketone. This pathway is particularly relevant in conditions like 21-hydroxylase deficiency, where substrate shunting leads to the formation of various metabolites. nih.gov

The precursor to pregnanetriol, 17α-hydroxyprogesterone, is itself a product of hydroxylation at the C17 position of progesterone (B1679170), a reaction catalyzed by 17α-hydroxylase (CYP17A1) . nih.gov Deficiencies in other enzymes, such as steroid 21-hydroxylase (CYP21A2) , prevent the conversion of 17α-hydroxyprogesterone to cortisol precursors, leading to its accumulation and subsequent reduction to pregnanetriol. rupahealth.comnih.gov

Conjugation Reactions and Metabolite Excretion Research

To increase water solubility and facilitate elimination from the body, pregnanetriol and its metabolites undergo phase II conjugation reactions. These processes primarily involve the attachment of glucuronic acid or sulfate (B86663) groups.

Glucuronidation: This is a major pathway for the clearance of pregnanetriol. The reaction involves the covalent attachment of glucuronic acid to one of the hydroxyl groups of the steroid. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs) , which are located in the endoplasmic reticulum of cells, predominantly in the liver. nih.govwikipedia.orgresearchgate.net The resulting pregnanetriol glucuronide is significantly more water-soluble than the parent compound, allowing for efficient excretion via the kidneys into urine. nih.gov

Sulfation: Steroids can also be conjugated with a sulfate group in a reaction catalyzed by sulfotransferases (SULTs) . nih.gov The hydroxysteroid sulfotransferase family (SULT2) is particularly involved in the sulfation of steroids. This process, similar to glucuronidation, increases the hydrophilicity of the molecule, preparing it for excretion.

Research has consistently shown that this compound is primarily excreted in the urine, often as a glucuronide conjugate. wikipedia.orgnih.govnih.gov Measurement of its 24-hour urinary excretion is a well-established clinical tool. wikipedia.orgontosight.ai Studies have quantified the normal excretion rates, which vary with age and sex. In individuals with normal adrenal function, daily urinary output is typically low. rupahealth.com The compound has also been identified in the blood. ontosight.ai

During pregnancy, the levels of pregnanetriol in urine are known to increase, and it has been isolated from the urine of pregnant women. nih.govontosight.ai

Normal Urinary Excretion of Pregnanetriol (24-hour collection)
PopulationAge GroupExcretion Range (mg/24 hours)
Females0 to 5 years< 0.1
6 to 9 years< 0.3
10 to 15 years0.1 to 0.6
16 years and older0 to 1.4
Males0 to 5 years< 0.1
6 to 9 years< 0.3
10 to 15 years0.2 to 0.6
16 years and older0.2 to 2.0
Adults (General)0.13 to 1.0

Data compiled from multiple sources. rupahealth.comwikipedia.org

Endogenous Biological Roles and Mechanisms of Action Non Pharmacological

Integration into Steroidogenesis Networks

(20R)-5beta-Pregnane-3alpha,17,20-triol, commonly known in scientific literature as 5β-pregnanetriol, is a key intermediary metabolite in human steroid metabolism. rupahealth.comwikipedia.org It is not typically considered a biologically active hormone but serves as a crucial indicator of metabolic flow and enzyme function within the intricate network of steroid synthesis. rupahealth.com

The primary significance of 5β-pregnanetriol lies in its connection to the adrenal corticoid synthesis pathway, specifically in the diagnosis and management of congenital adrenal hyperplasia (CAH). rupahealth.com CAH is a group of genetic disorders affecting the adrenal glands' ability to produce essential steroid hormones like cortisol. The most common form of CAH is caused by a deficiency of the enzyme 21-hydroxylase. rupahealth.com

In a healthy individual, the steroid precursor 17α-hydroxyprogesterone is converted by 21-hydroxylase into 11-deoxycortisol, a step in the pathway to cortisol. rupahealth.com When 21-hydroxylase is deficient, 17α-hydroxyprogesterone cannot be efficiently converted and consequently accumulates in the adrenal glands. rupahealth.com This buildup shunts the excess 17α-hydroxyprogesterone into an alternative metabolic route, where it is converted into 5β-pregnanetriol. rupahealth.com The resulting elevated levels of 5β-pregnanetriol, excreted in the urine, serve as a reliable biomarker for the presence and severity of 21-hydroxylase deficiency. nih.gov Therefore, while not an active component in the corticoid synthesis chain itself, its production is a direct consequence of dysfunction within this pathway.

Table 1: Metabolic Fate of 17α-hydroxyprogesterone in Normal vs. 21-Hydroxylase Deficient States

ConditionPrimary EnzymePrimary Metabolic Pathway of 17α-hydroxyprogesteroneKey Metabolite Formed
Normal Adrenal Function 21-hydroxylase (Active)Conversion to 11-deoxycortisolCortisol
Congenital Adrenal Hyperplasia (CAH) 21-hydroxylase (Deficient)Shunted to alternative pathwayThis compound

As an inactive urinary metabolite, the principal function of 5β-pregnanetriol is to facilitate the clearance of its precursor, 17α-hydroxyprogesterone. rupahealth.com In conditions of normal adrenal function, it is produced in very small quantities. rupahealth.com Its role as an intermediary is passive; it is an end-product of a specific metabolic branch rather than a substrate for further major hormonal synthesis.

The measurement of urinary 5β-pregnanetriol is a noninvasive method to assess the activity of the 21-hydroxylase enzyme. nih.gov Its levels are analyzed in conjunction with other steroid metabolites to provide a comprehensive steroid profile, which can help differentiate between different forms of CAH. For instance, the ratio of Δ⁵-pregnenetriol to 5β-pregnanetriol can help distinguish between 21-hydroxylase deficiency and 3β-hydroxysteroid dehydrogenase deficiency. nih.gov

Fundamental Interactions with Biological Receptors or Enzymes

Current scientific literature widely characterizes this compound as a biologically inactive metabolite. rupahealth.comwikipedia.org Research has not identified any significant binding affinity for or functional interaction with known steroid hormone receptors, such as the androgen, estrogen, glucocorticoid, or mineralocorticoid receptors.

While other pregnane-derived steroids, often termed neuroactive steroids (e.g., allopregnanolone), are known to be potent modulators of membrane-bound receptors like the GABA-A receptor, there is a lack of direct evidence to suggest that 5β-pregnanetriol possesses similar neuroactive properties. cornell.edufrontiersin.org Studies have detected the presence of (20S)-5β-pregnane-3α,17α,20-triol in hippocampal tissue of rats, which indicates it can be present in the central nervous system. nih.gov However, its function in the brain, if any, remains undetermined, and it is not known to modulate receptor activity. Its chemical structure, particularly the hydroxyl groups at the C3, C17, and C20 positions, differentiates it from pregnane (B1235032) steroids that exhibit significant receptor-mediated activity.

Research on Physiological Roles in Model Organisms

Consistent with its classification as an inactive metabolite, there is a notable absence of research investigating direct physiological roles of this compound in model organisms. Studies involving this compound in animals are typically focused on its utility as a diagnostic marker for metabolic disorders analogous to human CAH, rather than on the effects of its exogenous administration.

For example, a study on developing rats measured endogenous levels of various neurosteroids, including (20S)-5β-pregnane-3α,17α,20-triol, after the administration of a different compound, pregnanolone glutamate. nih.gov While this confirmed the compound's presence in the rat brain, the study was not designed to and did not elucidate a specific physiological function for it. nih.gov There is no significant body of research where 5β-pregnanetriol has been administered to animal models to observe potential systemic or behavioral effects. The scientific consensus is that its primary relevance is in reflecting the metabolic state of steroidogenesis.

Table 2: Summary of Research Findings

Area of ResearchFinding
Steroidogenesis Serves as a key urinary biomarker for 21-hydroxylase deficiency (CAH) due to the shunting of its precursor, 17α-hydroxyprogesterone.
Receptor/Enzyme Interaction Widely considered a biologically inactive metabolite with no known significant interactions with steroid receptors or enzymes.
Physiological Roles No direct physiological roles have been identified. Research in model organisms is focused on its role as a biomarker, not on its functional effects.

Chemical Synthesis and Structural Modifications

De Novo Synthetic Routes for (20R)-5β-Pregnane-3α,17,20-triol

The de novo synthesis of (20R)-5β-Pregnane-3α,17,20-triol typically starts from readily available steroid precursors. The key transformations involve the stereoselective reduction of the A/B ring juncture to form the 5β-configuration, the reduction of the 3-keto group to a 3α-hydroxyl group, and the reduction of the 20-keto group to a 20R-hydroxyl group.

A plausible multi-step synthetic strategy for (20R)-5β-Pregnane-3α,17,20-triol can be conceptualized starting from 17α-hydroxyprogesterone. This involves a series of reduction reactions where the stereochemical outcome is crucial. The synthesis of the 5β-pregnane backbone is a key structural element of biologically important neuroactive steroids and can be achieved through palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones. acs.org

The stereoselective reduction of the 20-keto group is a critical step in determining the final configuration of the C-20 hydroxyl group. The use of specific reducing agents and reaction conditions can favor the formation of the (20R) or (20S) epimer. For instance, the reduction of 17α-hydroxy-20-ketosteroids has been studied to control stereoselectivity. nih.gov

A representative, albeit generalized, synthetic pathway is outlined below:

Table 1: Generalized Multi-Step Synthesis of (20R)-5β-Pregnane-3α,17,20-triol

StepStarting MaterialKey TransformationReagents/ConditionsProduct
117α-HydroxyprogesteroneReduction of Δ⁴ double bond and 3-keto groupCatalytic Hydrogenation (e.g., Pd/C), specific solvent and pressure conditions to favor 5β, 3α formation.5β-Pregnane-3α,17α-diol-20-one
25β-Pregnane-3α,17α-diol-20-oneStereoselective reduction of the 20-keto groupChiral reducing agents (e.g., specific borohydrides or enzymatic reduction) to favor the 20R configuration.(20R)-5β-Pregnane-3α,17,20-triol

It is important to note that the specific reagents and conditions would need to be carefully selected to achieve the desired stereoisomer. The reduction of the 4-ene-3-ketone moiety can lead to a mixture of 5α and 5β isomers, as well as 3α and 3β epimers. Therefore, chromatographic separation of the desired product is often necessary.

The optimization of reaction conditions is paramount to maximize the yield of the desired (20R)-5β-Pregnane-3α,17,20-triol and minimize the formation of unwanted stereoisomers. Factors such as the choice of catalyst, solvent, temperature, and pressure can significantly influence the outcome of the reduction reactions. nih.gov

For the reduction of the steroidal 4-ene-3-ketone, the use of ionic liquids derived from natural carboxylic acids in palladium-catalyzed hydrogenations has been shown to improve 5β-selectivity. acs.org For example, using tetrabutylammonium (B224687) D-mandelate as an additive in the reduction of testosterone (B1683101) led to a high yield and stereoselectivity of the 5β-dihydrotestosterone. acs.org Similar strategies could be applied to the synthesis of the target pregnane (B1235032) triol.

In the stereoselective reduction of the 20-keto group, temperature can play a crucial role. For some corticosteroid derivatives, a lower temperature during reduction with sodium borohydride (B1222165) in a two-phase system increased the proportion of the 20α-hydroxy (equivalent to 20R in this context) product. nih.gov The presence of calcium ions has also been shown to influence the stereochemistry of the reduction by forming a complex with the steroid side chain. nih.gov

Table 2: Factors for Optimization in Pregnane Triol Synthesis

ParameterInfluence on the ReactionExample of Optimization
Catalyst Affects the rate and stereoselectivity of hydrogenation.Using palladium on carbon (Pd/C) for the reduction of the A/B ring.
Solvent Can influence the solubility of the steroid and the stereochemical outcome.Employing a two-phase system (e.g., aqueous calcium chloride and an organic solvent) for the reduction of the 20-keto group. nih.gov
Temperature Can significantly impact the ratio of stereoisomers formed.Lowering the reaction temperature to -27°C to increase the yield of the 20α-hydroxy product in certain reductions. nih.gov
Additives Can chelate with the substrate and influence the direction of reagent attack.Use of tetrabutylammonium carboxylates to enhance 5β-selectivity in hydrogenation. acs.org

Synthesis of Pregnane Triol Derivatives and Analogues

The synthesis of derivatives and analogues of (20R)-5β-Pregnane-3α,17,20-triol is an active area of research, aimed at exploring structure-activity relationships and developing new compounds with potential biological applications.

The introduction of unsaturation into the pregnane triol skeleton can lead to compounds with distinct biological properties. The synthesis of pregnane-3,17α,20-triols with unsaturation at the Δ⁷, Δ⁸, and Δ⁵,⁷ positions has been reported, starting from 17α-hydroxypregnenolone diacetate. nih.gov These syntheses involve a series of regio- and stereoselective transformations designed to prevent unwanted isomerization of the double bonds and deoxygenation at the 17-position. nih.gov

Four different synthetic routes, ranging from one to four steps, have been developed to produce a variety of unsaturated C₂₁ triols. nih.gov These methods include a study on the stereoselectivity of the reduction of 17α-hydroxy-20-ketosteroids and an efficient oxidation-isomerization of a Δ⁵,⁷ steroid using cholesterol oxidase. nih.gov

Table 3: Examples of Unsaturated Pregnane Triol Derivatives

DerivativeStarting MaterialKey Synthetic Steps
Δ⁷-Pregnane Triols 17α-Hydroxypregnenolone diacetateIntroduction of a Δ⁷ double bond via bromination-dehydrobromination, followed by reduction of keto groups. researchgate.net
Δ⁸-Pregnane Triols 17α-Hydroxypregnenolone diacetateIsomerization of a Δ⁷ double bond or other methods to introduce the Δ⁸ unsaturation. nih.gov
Δ⁵,⁷-Pregnane Triols 17α-Hydroxypregnenolone diacetateCreation of the conjugated diene system, often followed by stereoselective reductions. nih.gov

These unsaturated pregnane triols are valuable as reference standards for studying steroid metabolism in certain genetic disorders. nih.gov

Glycosylation is a common modification of steroids that can significantly alter their solubility, stability, and biological activity. The synthesis of pregnane triol glycosides can be achieved by reacting the steroid with a protected sugar derivative, followed by deprotection.

A method for the preparation of 5β-pregnane-3α,17,20α-triol 3α-yl β-D-glucopyranosiduronic acid has been described. nih.gov This involves the coupling of the pregnane triol with a glucuronic acid donor. This strategy can be adapted to synthesize glycosides of (20R)-5β-Pregnane-3α,17,20-triol.

Natural sources are also a rich provider of a diverse range of pregnane glycosides. For instance, numerous new pregnane glycosides have been isolated from plants like Marsdenia tenacissima and Caralluma hexagona. While not direct synthetic strategies, the structures of these natural products provide a blueprint for potential synthetic targets and derivatization approaches.

Nor-pregnane derivatives are analogues where a methyl group has been removed from the steroid skeleton, most commonly the C19-methyl group, leading to 19-nor-pregnanes. The synthesis of these compounds often starts from estrane (B1239764) derivatives, which lack the C19-methyl group.

A convenient synthesis of 5β,17α-19-norpregn-20-yne-3β,17-diol and its 3α-epimer has been reported in multigram quantities starting from estr-4-ene-3,17-dione. nih.gov This synthesis involves the introduction of the C20 and C21 side chain and the stereoselective reduction of the A-ring. While this example is for a pregn-20-yne derivative, the general principles can be applied to the synthesis of 19-nor-pregnane triols.

The chemical behavior of 19-norpregnane steroids can differ from their pregnane counterparts due to the absence of the C19-methyl group. nih.gov This can influence the reactivity and the stereochemical outcome of synthetic transformations.

Regio- and Stereoselective Synthesis Techniques

The primary challenge in synthesizing (20R)-5β-Pregnane-3α,17,20-triol is the precise installation of multiple stereocenters. This requires highly developed regio- and stereoselective methods to control the orientation of substituents and the fusion of the steroid rings.

Achieving the specific 3α, 17α, and 20R stereochemistry of the hydroxyl groups, along with the 5β ring junction, is paramount. Each chiral center must be addressed with specific synthetic strategies.

5β Configuration: The characteristic bent A/B/cis ring junction of the 5β-pregnane series is typically established via the stereoselective reduction of a Δ⁴-3-ketone precursor, such as 17α-hydroxyprogesterone. nih.gov Catalytic hydrogenation using a palladium catalyst is a common method. The stereochemical outcome (5β vs. 5α) can be influenced by the choice of solvent and additives. For instance, the use of tetrabutylammonium carboxylates as additives has been shown to improve 5β-selectivity. nih.gov

3α-Hydroxyl Group: Once the 5β-pregnane-3,20-dione skeleton is formed, the 3-keto group is reduced to a hydroxyl group. The cis-fused A/B ring system of the 5β-steroid directs the incoming hydride reagent to the equatorial position, typically resulting in the formation of the axial 3α-hydroxyl group.

20R-Hydroxyl Group: The stereocenter at C-20 is established by the reduction of the 20-ketone. The outcome of this reduction is highly dependent on the reaction conditions and the substrate's structure. For steroids containing a 17α-hydroxyl group, reduction with sodium borohydride can be highly stereoselective. nih.gov However, this often favors the 20α (20S) alcohol due to the formation of a chelate between the reagent and the C-17 and C-20 oxygen atoms, which directs hydride attack to one face of the carbonyl. nih.gov Achieving the desired 20R (or 20β) configuration may require alternative strategies, such as using bulkier reducing agents to disrupt this chelation or employing enzymatic methods.

The following table summarizes the key stereoselective transformations:

Target StereocenterPrecursor Functional GroupTypical ReactionKey Considerations for Selectivity
Δ⁴-3-ketoCatalytic HydrogenationChoice of catalyst and additives to favor cis-addition of hydrogen.
3α-OH 3-keto (on 5β-steroid)Hydride Reduction (e.g., NaBH₄)The 5β configuration sterically hinders one face, directing attack to yield the axial 3α-alcohol.
20R-OH 20-ketoHydride ReductionThe presence of a 17α-OH group can favor 20S; conditions must be chosen to favor the 20R product.

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed. While often employed in the total synthesis of complex molecules, they can also be applied to the modification of existing steroid skeletons, particularly for building or altering the side chain.

In a hypothetical synthesis of (20R)-5β-Pregnane-3α,17,20-triol, a chiral auxiliary could be used to construct the C-17 side chain with the correct (20R) stereochemistry. For example, a precursor such as a 17-keto steroid could be reacted with a nucleophile attached to a chiral auxiliary, like those based on Evans oxazolidinones or Oppolzer's camphor (B46023) sultam. numberanalytics.comresearchgate.net The steric bulk and defined conformation of the auxiliary would direct the nucleophilic attack on the prochiral side-chain precursor, leading to the preferential formation of the (20R) stereoisomer. Once the side chain is established, the auxiliary would be cleaved to reveal the desired diol functionality. This approach provides a powerful way to transfer chirality from a recoverable auxiliary to the target molecule. sigmaaldrich.com

Enzymatic and Biocatalytic Approaches to Synthesis

Biocatalysis offers a powerful alternative to traditional chemical methods, often providing unparalleled selectivity under mild reaction conditions. rjeid.com The synthesis of (20R)-5β-Pregnane-3α,17,20-triol is well-suited to an enzymatic or chemoenzymatic approach, where specific enzymes are used to perform key stereoselective transformations. medcraveonline.com

Microbial biotransformation can be used to perform highly specific hydroxylations, oxidations, and reductions on the steroid nucleus. nih.govinteresjournals.org The key stereochemical transformations could be achieved using the following enzyme classes:

5β-Reductases: These enzymes catalyze the stereospecific reduction of the double bond in Δ⁴-3-keto steroids to give the 5β configuration. Certain gut bacteria, such as Clostridium innocuum, have been found to encode these enzymes, which reduce progesterone (B1679170) to 5β-dihydroprogesterone. biorxiv.org

Hydroxysteroid Dehydrogenases (HSDs): This large family of enzymes is responsible for the interconversion of keto and hydroxyl groups at various positions on the steroid skeleton. A 3α-HSD would be used to reduce the 3-keto group to the 3α-hydroxyl group with high fidelity. wikipedia.org

Ketoreductases (KREDs): These enzymes, also known as alcohol dehydrogenases (ADHs), are highly effective for the asymmetric reduction of ketones. mdpi.com A KRED that is selective for producing the (R)-alcohol could be employed to reduce the 20-keto group of a pregnane precursor to yield the desired (20R)-hydroxyl group, avoiding the selectivity issues sometimes encountered in chemical reductions.

This enzymatic strategy allows for the construction of each chiral center with very high precision, often surpassing what can be achieved with conventional chemical reagents. nih.gov

Synthetic Precursors and Starting Materials

The synthesis of (20R)-5β-Pregnane-3α,17,20-triol typically starts from readily available steroid precursors that already contain the basic pregnane C21 carbon skeleton. The choice of starting material dictates the number and type of subsequent transformations required.

Common precursors include:

17α-Hydroxyprogesterone: This is an ideal precursor as it already possesses the 17α-hydroxyl group and the 20-keto functionality. The synthesis would require the stereoselective reduction of the Δ⁴ double bond, the 3-ketone, and the 20-ketone. wikipedia.org

Progesterone: While lacking the 17α-hydroxyl group, it is an abundant starting material. Its use would necessitate an additional step to introduce the 17α-hydroxyl group, a process that can be achieved through chemical or microbial hydroxylation, before the reduction sequence. nih.gov

Pregnenolone (B344588): As a common precursor to many steroid hormones, pregnenolone can also be used. biorxiv.org This route would require the oxidation of the 3β-hydroxyl group and isomerization of the Δ⁵ double bond to the Δ⁴ position to form progesterone, followed by the subsequent hydroxylation and reduction steps.

The following table outlines potential starting materials and the necessary transformations.

Starting MaterialKey Transformations Required
17α-Hydroxyprogesterone 1. Stereoselective reduction of Δ⁴ double bond to 5β. 2. Stereoselective reduction of 3-ketone to 3α-OH. 3. Stereoselective reduction of 20-ketone to 20R-OH.
Progesterone 1. Regioselective hydroxylation at C-17. 2. Stereoselective reduction of Δ⁴ double bond to 5β. 3. Stereoselective reduction of 3-ketone to 3α-OH. 4. Stereoselective reduction of 20-ketone to 20R-OH.
Pregnenolone 1. Oxidation of 3β-OH to 3-keto and isomerization of Δ⁵ to Δ⁴. 2. Regioselective hydroxylation at C-17. 3. Stereoselective reduction of Δ⁴ double bond to 5β. 4. Stereoselective reduction of 3-ketone to 3α-OH. 5. Stereoselective reduction of 20-ketone to 20R-OH.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of steroid analysis, providing the necessary resolving power to separate structurally similar compounds. Various chromatographic methods have been developed and optimized for the analysis of pregnane (B1235032) derivatives.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile steroids like pregnanetriols, chemical derivatization is a critical prerequisite for GC-MS analysis. This process involves converting the polar hydroxyl groups into less polar, more volatile derivatives, typically silyl ethers.

Method development focuses on optimizing both the derivatization and the chromatographic conditions. The choice of silylating agent is crucial for achieving complete derivatization.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Steroids

Reagent Abbreviation Common Application
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Forms trimethylsilyl (TMS) ethers
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Forms trimethylsilyl (TMS) ethers

Optimization of the GC method involves fine-tuning the temperature program of the oven to ensure the separation of the target analyte from other structurally similar steroids that may be present in the sample. nih.gov The mass spectrometer is used for detection and quantification, offering high sensitivity and specificity. By operating in selected ion monitoring (SIM) mode, the instrument can selectively detect characteristic fragment ions of the derivatized (20R)-5β-Pregnane-3α,17,20-triol, thereby enhancing the signal-to-noise ratio and lowering the limits of detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its high sensitivity, specificity, and ability to analyze compounds without prior derivatization. researchgate.net This technique is particularly advantageous for complex biological samples.

An LC-MS/MS method for (20R)-5β-Pregnane-3α,17,20-triol would typically involve reversed-phase liquid chromatography to separate the analyte from matrix components. The separated compound then enters the mass spectrometer, where it is ionized, usually by electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule of (20R)-5β-Pregnane-3α,17,20-triol is selected and fragmented. Specific product ions are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. researchgate.net A developed LC-MS/MS method can offer femtomolar sensitivity and good reproducibility in a single chromatographic run. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of pregnane derivatives. nih.gov The most common approach utilizes reversed-phase chromatography with octadecylsilyl (C18) columns. acs.org

Method development involves optimizing the mobile phase composition, typically a gradient of water and an organic solvent like methanol or acetonitrile, to achieve baseline separation of the target compound from its isomers and other related steroids. nih.govacs.org Detection can be challenging as pregnane derivatives lacking a strong chromophore exhibit poor ultraviolet (UV) absorption. For these compounds, detection at low wavelengths (around 210 nm) can be used, though this may lack specificity. nih.gov To enhance sensitivity and selectivity, derivatization to introduce a fluorescent tag can be employed, allowing for highly sensitive fluorescence detection. nih.gov

Table 2: Example HPLC Parameters for Pregnane Steroid Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient elution (e.g., starting with a higher percentage of A and increasing B over time)
Flow Rate Typically 0.5 - 1.5 mL/min

| Detection | UV at 210 nm or Fluorescence (post-derivatization) |

In the mid-20th century, before the widespread availability of modern chromatographic techniques, paper chromatography was a fundamental tool for the separation of steroids. oup.com This technique was instrumental in the initial isolation and characterization of many steroid metabolites. The separation on paper is based on the partitioning of the solute between a stationary phase (typically water adsorbed onto the cellulose paper) and a mobile organic solvent phase. While this method has been largely superseded due to its lower resolution, speed, and sensitivity compared to HPLC and GC, it played a critical role in foundational steroid research. wikipedia.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of molecules like (20R)-5β-Pregnane-3α,17,20-triol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for the complete structural assignment of a complex steroid.

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton. researchgate.net

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled to each other, while HSQC correlates protons directly to the carbons they are attached to. nih.gov These experiments are crucial for assigning the specific chemical shifts to individual atoms within the pregnane framework and confirming the stereochemistry at chiral centers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in (20R)-5β-Pregnane-3α,17,20-triol

Nucleus Predicted Chemical Shift Range (ppm) Notes
C-18 Methyl Protons (¹H) 0.6 - 0.9 Angular methyl group, typically a sharp singlet.
C-19 Methyl Protons (¹H) 0.9 - 1.2 Angular methyl group, typically a sharp singlet.
C-21 Methyl Protons (¹H) 1.1 - 1.3 Methyl group on the side chain, likely a doublet due to coupling with H-20.
H-3 Proton (¹H) 3.5 - 4.2 Proton attached to the carbon bearing the hydroxyl group at C-3.
H-20 Proton (¹H) 3.6 - 4.0 Proton attached to the carbon bearing the hydroxyl group at C-20.
Hydroxyl Carbons (¹³C) 65 - 85 Carbons C-3, C-17, and C-20, which are attached to hydroxyl groups.

| Methyl Carbons (¹³C) | 12 - 25 | Carbons C-18, C-19, and C-21. |

Mass Spectrometry (MS) Fragmentation Analysis (e.g., ESI-MS, Electron Ionization MS)

Mass spectrometry is an indispensable tool for the structural analysis and identification of (20R)-5β-Pregnane-3α,17,20-triol. The choice of ionization technique, primarily Electron Ionization (EI) or Electrospray Ionization (ESI), dictates the nature of the resulting mass spectrum.

Electron Ionization (EI-MS): Typically coupled with Gas Chromatography (GC), EI is a high-energy ionization technique that results in extensive fragmentation of the analyte. While this can make determining the molecular weight challenging, the fragmentation pattern is highly reproducible and serves as a molecular fingerprint, allowing for definitive identification by comparison to spectral libraries. For pregnanetriols, the EI mass spectrum is characterized by a series of specific cleavage events. Common fragmentation pathways include the loss of water molecules (H₂O) from the hydroxyl groups, cleavage of the C17-C20 bond, and fragmentation of the steroid nucleus. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains EI-MS data for stereoisomers such as 5β-Pregnane-3α,17α,20α-triol, which provides insight into the expected fragmentation patterns for this class of compounds nist.govnist.gov.

Electrospray Ionization (ESI-MS): In contrast, ESI is a soft ionization technique, commonly used with Liquid Chromatography (LC). It imparts less energy to the analyte, resulting in minimal fragmentation. For (20R)-5β-Pregnane-3α,17,20-triol, ESI-MS would typically produce a prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), which allows for the unambiguous determination of its molecular weight (336.5 g/mol ) nih.govnih.gov. This is particularly useful for quantifying the compound in complex biological matrices. Further structural information can be obtained by using tandem mass spectrometry (MS/MS), where the protonated molecule is isolated and fragmented to yield specific product ions.

Table 1: Representative Electron Ionization (EI-MS) Fragmentation Data for 5β-Pregnane-3,17,20-triol Isomers.
m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityFragmentation Pathway
336[M]⁺ (Molecular Ion)Parent molecule
318[M-H₂O]⁺Loss of one water molecule
300[M-2H₂O]⁺Loss of two water molecules
282[M-3H₂O]⁺Loss of three water molecules
259[M-C₃H₇O-H₂O]⁺Side-chain cleavage and loss of water
45[C₂H₅O]⁺Fragment from the C-17 side chain

Infrared (IR) Spectroscopy in Structural Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. For (20R)-5β-Pregnane-3α,17,20-triol, the IR spectrum is dominated by absorptions corresponding to its hydroxyl (O-H) and carbon-hydrogen (C-H) bonds. The NIST Chemistry WebBook includes IR spectral data for the stereoisomer 5β-Pregnane-3α,17α,20α-triol, which is representative of the key spectral features nist.gov.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for (20R)-5β-Pregnane-3α,17,20-triol.
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupAppearance
3600 - 3200O-H StretchHydroxyl (-OH)Strong, Broad
3000 - 2850C-H StretchAlkyl (CH₂, CH₃)Strong, Sharp
1465 - 1375C-H BendAlkyl (CH₂, CH₃)Variable
1150 - 1050C-O StretchSecondary/Tertiary AlcoholStrong

Immunoassays and Biosensor Development for Research

Immunoassays provide highly sensitive and specific methods for quantifying steroid metabolites like (20R)-5β-Pregnane-3α,17,20-triol in biological samples.

Radioimmunoassay (RIA) is a classic competitive binding assay that leverages the high specificity of antibodies. Research has described the development of RIAs for C21 steroids that possess the 5β-reduced, 3α-hydroxylated configuration characteristic of the target compound nih.gov. The principle involves competition between a fixed amount of a radiolabeled version of the steroid (e.g., tritiated [³H] pregnanetriol) and the unlabeled steroid present in the sample for a limited number of specific antibody binding sites. After incubation, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity is measured. The amount of radioactivity in the bound fraction is inversely proportional to the concentration of the unlabeled steroid in the sample. A standard curve is generated using known concentrations of the steroid to allow for the quantification of the analyte in unknown samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is another powerful immunoassay format that offers advantages over RIA, such as avoiding the use of radioactive materials. While specific ELISA kits for (20R)-5β-Pregnane-3α,17,20-triol are not widely commercialized, the principles for their development are well-established, with kits available for related progesterone (B1679170) metabolites arborassays.comthermofisher.com.

The development of a competitive ELISA for this triol would involve:

Antibody Production: Generating polyclonal or monoclonal antibodies that specifically recognize the 5β-pregnane-3α,17,20-triol structure.

Assay Setup: Typically, a microtiter plate is coated with a capture antibody (e.g., goat anti-rabbit IgG).

Competitive Reaction: The sample containing the target pregnanetriol (B129160) is added to the wells along with a known amount of the pregnanetriol that has been conjugated to an enzyme (e.g., horseradish peroxidase, HRP). These two forms of the analyte compete for binding to a specific primary antibody (e.g., rabbit anti-pregnanetriol).

Detection: After washing away unbound components, a substrate is added that reacts with the enzyme to produce a measurable colorimetric, fluorescent, or chemiluminescent signal. The signal intensity is inversely proportional to the concentration of (20R)-5β-Pregnane-3α,17,20-triol in the original sample.

Sample Preparation and Derivatization Strategies

Proper sample preparation is critical for accurate analysis, especially when using gas chromatography-based methods.

Due to their multiple polar hydroxyl groups, pregnanetriols like (20R)-5β-Pregnane-3α,17,20-triol are non-volatile and thermally labile. Direct analysis by GC-MS is therefore not feasible. To overcome this, a derivatization step is required to convert the polar -OH groups into less polar, more volatile, and more thermally stable functional groups.

The most common derivatization method for steroids is trimethylsilylation mdpi.com. This involves reacting the analyte with a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The reaction replaces the active hydrogen on each of the three hydroxyl groups with a trimethylsilyl (-Si(CH₃)₃) group, forming a tris-TMS ether derivative.

This derivatization has several benefits for GC-MS analysis:

Increased Volatility: The TMS derivative is significantly more volatile, allowing it to travel through the GC column.

Improved Thermal Stability: The derivative is less prone to degradation at the high temperatures of the GC inlet and column.

Enhanced Mass Spectral Characteristics: The resulting tris-TMS derivative has a higher molecular weight and produces a characteristic mass spectrum with an identifiable molecular ion and specific fragmentation patterns, aiding in both qualitative and quantitative analysis nih.gov. For example, the fragmentation of TMS derivatives often involves characteristic ions at m/z 73 [Si(CH₃)₃]⁺ and losses of trimethylsilanol (TMSOH, 90 Da).

Extraction and Purification Methodologies

The accurate analysis of (20R)-5beta-Pregnane-3alpha,17,20-triol in biological and synthetic samples necessitates robust and efficient extraction and purification methodologies. The selection of an appropriate method is contingent upon the sample matrix, the concentration of the analyte, and the intended analytical technique.

Extraction from Biological Matrices:

In clinical research, this compound is often quantified in urine, where it exists predominantly as glucuronide conjugates. Therefore, an initial hydrolysis step is crucial to liberate the free steroid. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. google.combioscientifica.com

Subsequent to hydrolysis, the free this compound can be extracted from the aqueous urine matrix using one of two primary techniques:

Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. austinpublishinggroup.com A common approach involves the use of a mixture of ethanol and ether to extract the steroid. bioscientifica.com The organic phase, now containing the analyte, is then separated and evaporated to concentrate the extract.

Solid-Phase Extraction (SPE): SPE offers a more modern and often more efficient alternative to LLE, with benefits including higher recovery, reduced solvent consumption, and easier automation. austinpublishinggroup.comnih.gov For steroid hormones, reversed-phase sorbents such as C18-bonded silica are commonly employed. austinpublishinggroup.com The general procedure involves conditioning the SPE cartridge, loading the hydrolyzed sample, washing away interfering substances, and finally eluting the target analyte with an organic solvent like methanol or acetonitrile.

Purification of this compound:

Following extraction, particularly from complex biological matrices or crude synthetic reactions, further purification is often required to remove interfering substances. Column chromatography is a widely utilized and effective technique for this purpose. column-chromatography.com

Stationary Phase: Silica gel is the most common stationary phase for the purification of steroids due to its versatility and compatibility with a wide range of solvents. column-chromatography.comcolumn-chromatography.com Alumina can also be used as an alternative adsorbent. column-chromatography.com

Mobile Phase: The choice of mobile phase (eluent) is critical for achieving optimal separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed. For the separation of corticosteroids and their metabolites, a linear gradient of dichloromethane in light petroleum or methanol in chloroform has been utilized. doi.org The selection of the specific solvent system depends on the polarity of the target compound and the impurities to be removed.

The following table provides a summary of common extraction and purification techniques for steroids applicable to this compound:

Technique Principle Common Reagents/Materials Application
Enzymatic HydrolysisCleavage of glucuronide conjugates to yield the free steroid.β-glucuronidase, acetate buffer.Pre-treatment of urine samples.
Liquid-Liquid ExtractionPartitioning of the analyte between two immiscible liquid phases.Ethanol/ether, dichloromethane.Extraction from aqueous matrices.
Solid-Phase ExtractionAdsorption of the analyte onto a solid sorbent followed by elution.C18 or other polymeric cartridges, methanol, acetonitrile.Extraction and pre-concentration from biological fluids.
Column ChromatographySeparation based on differential adsorption to a stationary phase.Silica gel, alumina, various organic solvents (e.g., hexane, ethyl acetate, methanol).Purification of crude extracts.

Reference Standard Development and Characterization for Research Applications

The availability of a well-characterized reference standard is fundamental for the accurate quantification and identification of this compound in research applications. A reference standard is a highly purified compound against which samples of unknown concentration are compared.

Development of a Reference Standard:

The development of a this compound reference standard involves several key stages:

Synthesis or Isolation: The compound is either synthesized chemically to achieve a high degree of purity or isolated from a natural source. Chemical synthesis is often preferred for producing a specific stereoisomer.

Purification: Following synthesis or isolation, the compound undergoes rigorous purification, typically using techniques such as recrystallization and preparative chromatography to remove any impurities.

Characterization and Certification: The purified compound is then extensively characterized to confirm its identity, purity, and other critical properties. This involves a battery of analytical techniques.

Characterization of this compound:

The identity and purity of a this compound reference standard are established using a combination of spectroscopic and chromatographic methods. The data obtained from these analyses are compiled into a Certificate of Analysis for the reference material.

Key characterization data for this compound are summarized in the table below:

Property Data Source
Chemical Formula C₂₁H₃₆O₃ nist.gov
Molecular Weight 336.51 g/mol nist.gov
Appearance Powder
Purity ≥98.00% (by TLC)
Solubility Soluble in a 1:1 mixture of chloroform and methanol (19.60-20.40 mg/mL).
Storage Temperature Room temperature.

Spectroscopic techniques are employed to confirm the chemical structure of the compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and stereochemistry of the atoms.

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns.

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH) groups.

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) , are used to assess the purity of the reference standard. These methods can separate the target compound from any residual impurities.

The development and proper characterization of a this compound reference standard are critical for ensuring the validity and comparability of research findings across different laboratories and studies.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization

Conformational analysis is fundamental to understanding the bioactivity of steroid hormones, as their three-dimensional structure dictates their interaction with biological targets. This analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. For a semi-rigid steroid nucleus like that of (20R)-5beta-Pregnane-3alpha,17,20-triol, the conformational flexibility primarily arises from the side chains and the puckering of the cyclopentane (B165970) ring.

Energy minimization is a computational procedure used to find the arrangement in space of a collection of atoms that represents a local or global energy minimum. This is achieved by employing force fields, which are sets of empirical energy functions that calculate the potential energy of a system of atoms. Common force fields used for biomolecular simulations include AMBER (Assisted Model Building with Energy Refinement), CHARMM (Chemistry at HARvard Macromolecular Mechanics), and OPLS (Optimized Potentials for Liquid Simulations).

While no specific studies detailing the conformational analysis and energy minimization of this compound have been identified in a review of the current literature, research on analogous pregnane (B1235032) derivatives has utilized these techniques. For instance, molecular modeling has been employed to investigate the conformational heterogeneity of synthetic intermediates of pregnane-3,17α,20-triols. mdpi.com Such studies typically involve a systematic search of the conformational space to identify low-energy conformers, which are then subjected to energy minimization to obtain optimized geometries. The resulting data on dihedral angles, bond lengths, and bond angles for the most stable conformers are crucial for subsequent molecular modeling studies.

Table 1: Key Aspects of Conformational Analysis and Energy Minimization for Steroids

ParameterDescriptionRelevance to this compound
Dihedral Angles Define the rotation around chemical bonds, determining the overall shape and flexibility of the molecule, particularly the orientation of the side chain at C17.The relative orientation of the hydroxyl groups at C3, C17, and C20, which is critical for receptor binding, is determined by these angles.
Ring Puckering Describes the non-planar conformations of the cyclohexane (B81311) and cyclopentane rings of the steroid nucleus.The specific puckering of the A, B, C, and D rings influences the overall steroid shape and its fit within a receptor's binding pocket.
Relative Energies The calculated potential energies of different conformers, indicating their relative stability. The conformer with the lowest energy is the most stable.Identification of the global minimum energy conformation is essential for understanding the most likely bioactive conformation of the molecule.
Force Field Selection The choice of force field can influence the outcome of the energy minimization. Different force fields are parameterized for different types of molecules and properties.A force field specifically parameterized for steroids would be ideal for accurately modeling the conformational preferences of this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations provide a more accurate description of the electronic structure of molecules compared to the classical mechanics-based approach of force fields. Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic energy of a molecule based on its electron density. DFT is widely used to investigate the geometric, electronic, and spectroscopic properties of steroids.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: To obtain a highly accurate three-dimensional structure.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the reactivity of the molecule and its non-covalent interactions with biological targets.

Predict spectroscopic properties: Including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the molecule.

A review of the scientific literature did not yield any specific DFT studies focused on this compound. However, numerous studies have successfully applied DFT to other steroid hormones. For example, DFT has been used to perform a comprehensive analysis of the structural, conformational, and spectroscopic properties of prototypical steroid hormones like androsterone (B159326) and testosterone (B1683101). nih.gov These studies demonstrate the power of DFT in providing accurate conformational energies and equilibrium molecular structures at a reasonable computational cost.

Table 2: Potential Applications of DFT to this compound

DFT ApplicationDescriptionPotential Insights for this compound
Geometric Optimization Calculation of the lowest energy structure by minimizing the forces on each atom.Provides a highly accurate 3D structure, which is a prerequisite for reliable docking and molecular dynamics simulations.
Frontier Molecular Orbital Analysis Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution.The HOMO-LUMO energy gap is an indicator of chemical reactivity. The locations of these orbitals suggest sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Reveals the regions of positive and negative electrostatic potential, which are key to understanding non-covalent interactions like hydrogen bonding.
Vibrational Frequency Analysis Calculation of the vibrational modes of the molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum.Can be used to predict the IR spectrum of the molecule, aiding in its experimental identification and characterization.

Structure-Enzyme/Receptor Interaction Modeling

Understanding how this compound interacts with enzymes and receptors is key to elucidating its biological function and metabolic fate. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to study the interactions of steroids with their target proteins.

Potential protein targets for this compound include:

Nuclear Receptors: Such as the Pregnane X Receptor (PXR), which is a key regulator of the expression of drug-metabolizing enzymes. researchgate.netnih.gov

Steroidogenic and Metabolic Enzymes: Including various cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases (HSDs) that are involved in the biosynthesis and metabolism of steroids.

While specific molecular docking or interaction modeling studies for this compound are not available in the current literature, the general principles of such studies are well-established for other pregnane derivatives. A typical workflow would involve:

Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Using a docking program to predict the binding mode of the ligand in the active site of the protein.

Analyzing the predicted binding pose to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Calculating a docking score, which is an estimate of the binding affinity.

Table 3: Key Concepts in Structure-Enzyme/Receptor Interaction Modeling

ConceptDescriptionRelevance to this compound
Molecular Docking A computational method that predicts the binding orientation and affinity of a ligand to a protein target.Could be used to predict whether this compound is a substrate or inhibitor of metabolic enzymes, or an agonist or antagonist of nuclear receptors.
Binding Affinity The strength of the interaction between a ligand and its receptor. In docking, this is often estimated by a scoring function.A high predicted binding affinity to a particular enzyme or receptor would suggest a potential biological interaction that could be further investigated experimentally.
Hydrogen Bonds Non-covalent interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The three hydroxyl groups of this compound are likely to be important hydrogen bond donors and/or acceptors in interactions with protein targets.
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. The steroid nucleus is largely hydrophobic.The hydrophobic core of the steroid would be expected to form favorable interactions with nonpolar residues in the binding pocket of a target protein.

In Silico Prediction of Metabolic Pathways

Predicting the metabolic fate of a compound is a crucial aspect of drug discovery and toxicology. In silico methods for metabolism prediction aim to identify the potential metabolites of a parent compound by simulating the enzymatic reactions that it may undergo in the body. These methods can be broadly categorized into:

Expert systems: Which use a knowledge base of known metabolic reactions to predict transformations.

Machine learning models: Which are trained on large datasets of metabolic data to predict the sites of metabolism.

Quantum mechanical methods: Which can be used to calculate the activation energies for different metabolic reactions.

The metabolism of steroids typically involves two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation, reduction), primarily catalyzed by cytochrome P450 enzymes. youtube.comijpcbs.com Phase II reactions involve the conjugation of the steroid or its Phase I metabolite with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion. youtube.com

There are no specific in silico studies predicting the metabolic pathways of this compound. However, based on the known metabolism of other pregnane derivatives, it can be hypothesized that this compound would undergo further hydroxylation at various positions on the steroid nucleus by CYP enzymes, followed by glucuronidation or sulfation of the hydroxyl groups. A mechanism-based prediction model for the metabolic sites of steroids mediated by CYP3A4 has been developed, which combines binding affinity and activation energy calculations to achieve high predictive accuracy. researchgate.net Such a model could, in principle, be applied to this compound to predict its likely sites of Phase I metabolism.

Table 4: Potential Metabolic Transformations of this compound

Metabolic PhaseReaction TypePotential Outcome for this compound
Phase I HydroxylationIntroduction of additional hydroxyl groups at various positions on the steroid nucleus, catalyzed by CYP enzymes.
Phase I OxidationOxidation of the existing hydroxyl groups to ketones, catalyzed by hydroxysteroid dehydrogenases.
Phase II GlucuronidationConjugation of a glucuronic acid moiety to one or more of the hydroxyl groups, mediated by UDP-glucuronosyltransferases (UGTs).
Phase II SulfationConjugation of a sulfate (B86663) group to one or more of the hydroxyl groups, mediated by sulfotransferases (SULTs).

Future Directions and Emerging Research Areas

Integration with Omics Technologies (e.g., Metabolomics, Steroidomics)

The fields of metabolomics and steroidomics, which involve the comprehensive analysis of metabolites and steroids in biological systems, are set to revolutionize our understanding of (20R)-5beta-Pregnane-3alpha,17,20-triol. By employing a holistic approach, researchers can move beyond the analysis of single steroids and instead capture a broad snapshot of the entire steroid profile, or "steroidome." This integrated approach will be crucial for contextualizing the role of this compound within complex biological pathways.

Future studies will likely focus on:

Comprehensive Steroid Profiling: Utilizing mass spectrometry-based steroid metabolome profiling to identify unique steroid signatures that include this compound. This can help in understanding its relationship with other steroids and how its levels are altered in various physiological and pathological states.

Biomarker Discovery: Applying metabolomics to discover new biomarkers for diseases. By comparing the steroid profiles of healthy individuals with those of patients with certain conditions, subtle alterations in the levels of this compound and its related metabolites may be identified as potential diagnostic or prognostic markers.

Personalized Medicine: Using steroidomics to develop personalized approaches to diagnosis and treatment. Understanding an individual's unique steroid metabolome could help in tailoring therapies that target specific pathways involving this compound.

Pathway Analysis: Integrating metabolomic data with other "omics" data, such as genomics and proteomics, to build comprehensive models of steroidogenic pathways. This will help in understanding the regulation of this compound synthesis and metabolism.

Omics TechnologyApplication to this compound ResearchPotential Outcomes
Metabolomics Comprehensive analysis of all small molecule metabolites in a biological sample.Identification of novel metabolic pathways involving the compound and its association with other metabolites in disease states.
Steroidomics Targeted and untargeted analysis of the complete steroid profile.Detailed understanding of the compound's position within the steroidogenic network and its fluctuations in health and disease.
Genomics Study of the genes involved in the synthesis and metabolism of the compound.Identification of genetic variations that may influence an individual's levels of the compound and their susceptibility to related disorders.
Proteomics Analysis of the proteins (enzymes, receptors) that interact with the compound.Elucidation of the specific enzymes responsible for its synthesis and breakdown, as well as its potential protein targets.

Novel Synthetic Approaches and Catalyst Development

The synthesis of stereochemically pure steroids like this compound presents significant challenges. Future research in synthetic organic chemistry will focus on developing more efficient, selective, and sustainable methods for its production. Advances in catalysis are expected to play a pivotal role in this endeavor.

Key areas of development include:

Asymmetric Catalysis: The development of new chiral catalysts will be crucial for controlling the stereochemistry at the C-20 position, enabling the specific synthesis of the (20R) isomer over other stereoisomers. This will provide researchers with pure standards for biological testing and analytical method development.

Transition Metal Catalysis: The use of transition metal catalysts, such as palladium, rhodium, and ruthenium, is expected to enable novel chemical transformations for the construction of the pregnane (B1235032) skeleton and the introduction of hydroxyl groups with high stereoselectivity.

Organocatalysis: The use of small organic molecules as catalysts offers a green and sustainable alternative to metal-based catalysts. Future research will likely explore the application of organocatalysts for the stereoselective synthesis of this compound.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Engineered enzymes could be developed to perform specific stereoselective transformations, offering a highly efficient and environmentally friendly route to this compound.

Advanced Analytical Techniques for Low-Level Detection and Stereoisomer Differentiation

The accurate and sensitive detection of this compound, especially at low concentrations in complex biological matrices, is essential for its study. Furthermore, distinguishing it from its other stereoisomers is a significant analytical challenge. Future research will focus on the development and application of advanced analytical techniques to address these issues.

Emerging techniques include:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide high mass accuracy and resolution, which can aid in the confident identification of this compound in complex mixtures.

Tandem Mass Spectrometry (MS/MS): The development of more sophisticated MS/MS scan modes will allow for more detailed structural characterization of the compound and its fragments, which can be crucial for differentiating it from its isomers.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. IM-MS has shown great promise in the separation of steroid isomers and will be a valuable tool for the specific analysis of this compound.

Novel Chromatographic Methods: The development of new liquid chromatography (LC) stationary phases and the use of supercritical fluid chromatography (SFC) will provide improved separation of steroid isomers, leading to more accurate quantification of this compound.

Analytical TechniqueAdvantage for this compound Analysis
High-Resolution Mass Spectrometry (HRMS) Provides high mass accuracy for confident identification.
Tandem Mass Spectrometry (MS/MS) Offers detailed structural information for isomer differentiation.
Ion Mobility-Mass Spectrometry (IM-MS) Separates isomers based on their shape, providing an additional dimension of separation.
Supercritical Fluid Chromatography (SFC) Can offer unique selectivity for the separation of steroid isomers.

Exploration in New Biological Models for Metabolic Studies

To fully understand the metabolism and biological function of this compound, it is essential to move beyond traditional cell line and animal models. The development of more physiologically relevant model systems is a key area of future research.

Promising new models include:

Organoids: Three-dimensional (3D) organoids, particularly adrenal gland organoids derived from human pluripotent stem cells, offer a more realistic in vitro model of human steroidogenesis. europa.euscienceboard.net These models can be used to study the synthesis and metabolism of this compound in a human-relevant context. nih.govnih.gov

3D Cell Cultures: Spheroid and other 3D cell culture models can better mimic the in vivo microenvironment compared to traditional 2D cell cultures. These models will be valuable for studying the effects of this compound on cell behavior and for screening potential therapeutic agents. oup.com

Zebrafish Model: The zebrafish is emerging as a powerful model organism for studying steroid metabolism due to its genetic tractability and the conservation of steroidogenic pathways. cncb.ac.cnnih.gov The zebrafish model can be used to perform large-scale genetic screens to identify genes involved in the metabolism of this compound. researchgate.net

CRISPR/Cas9 Genome Editing: The use of CRISPR/Cas9 technology will allow for the precise genetic modification of cell lines and animal models to study the function of specific enzymes and receptors involved in the metabolism and signaling of this compound. frontiersin.orgnih.gov

Q & A

Q. Q1. What are the validated analytical methods for characterizing the stereochemical configuration of (20R)-5β-Pregnane-3α,17,20-triol in biological matrices?

Answer:

  • Methodology: Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) to confirm stereochemistry, supplemented by high-performance liquid chromatography-mass spectrometry (HPLC-MS) for quantification in biological samples. Ensure solvent systems (e.g., deuterated chloroform for NMR) and column phases (e.g., C18 reversed-phase for HPLC) align with the compound’s polarity .
  • Experimental Design: Cross-validate results against reference spectra from databases like the NIST Chemistry WebBook to resolve ambiguities in peak assignments .

Q. Q2. How can researchers ensure reproducibility in synthesizing (20R)-5β-Pregnane-3α,17,20-triol derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Methodology: Adopt a stepwise synthesis protocol with intermediates purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Use chiral catalysts (e.g., Sharpless epoxidation catalysts) to maintain stereochemical fidelity .
  • Data Quality Control: Document reagent purity (e.g., ≥98% by HPLC), solvent batch numbers, and reaction conditions (temperature, pressure) in line with ICMJE standards for reproducibility .

Advanced Research Questions

Q. Q3. How can conflicting data on the metabolic stability of (20R)-5β-Pregnane-3α,17,20-triol in hepatic models be resolved?

Answer:

  • Methodology: Conduct comparative studies using primary hepatocytes vs. HepG2 cell lines under standardized conditions (e.g., oxygen tension, media composition). Apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzyme saturation effects .
  • Contradiction Analysis: Use subgroup analysis (e.g., stratification by CYP450 isoform activity) to identify covariates influencing metabolic rates. Validate findings via in silico docking simulations (AutoDock Vina) to probe substrate-enzyme interactions .

Q. Q4. What theoretical frameworks are suitable for studying the ecological impact of (20R)-5β-Pregnane-3α,17,20-triol in aquatic ecosystems?

Answer:

  • Methodology: Align with the Project INCHEMBIOL framework to assess environmental fate:
    • Physical-Chemical Properties: Measure logP (octanol-water partition coefficient) and soil adsorption coefficients (Kd_d) .
    • Biotic Impact: Use OECD Test Guidelines 211 (Daphnia magna reproduction assay) for acute/chronic toxicity profiling .
  • Conceptual Integration: Link findings to the "One Health" paradigm to evaluate cross-species risks .

Q. Q5. How can researchers design a longitudinal study to assess the endocrine-disrupting effects of (20R)-5β-Pregnane-3α,17,20-triol?

Answer:

  • Experimental Design: Implement a randomized block design with split-split plots (e.g., dose-response variables over time) to control for confounding variables like age and sex .
  • Ethical Compliance: Obtain IACUC approval for animal models, detailing euthanasia protocols and sample size justifications (power analysis, α=0.05) .

Q. Q6. What statistical approaches are recommended for analyzing non-linear dose-response relationships of (20R)-5β-Pregnane-3α,17,20-triol in preclinical models?

Answer:

  • Methodology: Apply mixed-effects models (e.g., NLME in R) to account for inter-individual variability. Use Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal Emax models .
  • Validation: Bootstrap resampling (≥1,000 iterations) to estimate confidence intervals for EC50_{50} values .

Q. Q7. How can omics technologies (e.g., metabolomics, proteomics) be integrated to elucidate the molecular targets of (20R)-5β-Pregnane-3α,17,20-triol?

Answer:

  • Methodology:
    • Untargeted Metabolomics: LC-QTOF-MS with XCMS Online for feature extraction .
    • Pathway Enrichment: Use KEGG or Reactome databases to map perturbed pathways (e.g., steroidogenesis) .
  • Data Integration: Apply weighted gene co-expression network analysis (WGCNA) to identify hub proteins linked to phenotypic outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.